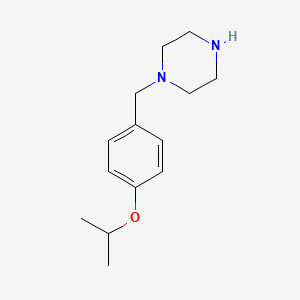

1-(4-Isopropoxybenzyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry and Chemical Biology

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This core structure is a versatile scaffold in drug discovery and development, leading to a wide array of derivatives with diverse pharmacological activities. scbt.com The presence of the two nitrogen atoms allows for modifications that can fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile. researchgate.net

Piperazine derivatives have been successfully developed into drugs for a range of therapeutic areas, including:

Antipsychotics: Certain derivatives are used to manage symptoms of psychosis. researchgate.net

Antidepressants: The piperazine moiety is found in several antidepressant medications. researchgate.net

Anxiolytics: Some piperazine compounds exhibit anxiety-reducing properties. researchgate.net

Antihistamines: This class of drugs often incorporates the piperazine structure.

Anticancer agents: Research has explored the potential of piperazine derivatives in oncology. nih.gov

Antimicrobial agents: The piperazine scaffold has been utilized in the development of antibacterial and antifungal drugs. researchgate.net

The adaptability of the piperazine ring allows medicinal chemists to design molecules that can interact with specific biological targets with high affinity and selectivity. nih.gov

Research Significance and Potential Academic Applications of 1-(4-Isopropoxybenzyl)piperazine within Chemical Biology

While detailed research findings on this compound are limited, its chemical structure provides clues to its potential research significance. The molecule consists of a piperazine ring attached to a benzyl (B1604629) group, which is further substituted with an isopropoxy group.

The benzylpiperazine core is a well-known pharmacophore with stimulant and euphoric effects, and it is the parent compound for a class of recreational drugs. researchgate.net The addition of the isopropoxy group to the benzyl ring can alter the compound's properties in several ways:

It can influence the compound's ability to cross the blood-brain barrier.

It may affect how the molecule binds to its biological target.

It could modify the metabolic stability of the compound.

Given these features, this compound could be a valuable tool in chemical biology for several reasons:

Probing biological pathways: It could be used to investigate the structure-activity relationships of benzylpiperazine derivatives and their interactions with specific receptors or enzymes in the central nervous system.

Developing novel therapeutic agents: By understanding how the isopropoxy group modifies the activity of the benzylpiperazine scaffold, researchers could design new compounds with improved therapeutic properties and fewer side effects.

Investigating neurotransmitter systems: As many piperazine derivatives interact with monoamine pathways, this compound could be used to study the role of these systems in various physiological and pathological processes. researchgate.net

Scope and Strategic Objectives of the Academic Research Outline

A hypothetical academic research program focused on this compound would likely encompass the following strategic objectives:

Chemical Synthesis and Characterization: The first step would be to develop an efficient and scalable synthesis for the compound. This would involve standard organic chemistry techniques, such as the reaction of piperazine with 1-(chloromethyl)-4-isopropoxybenzene. orgsyn.org The synthesized compound would then be thoroughly characterized using methods like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Pharmacological Profiling: A crucial objective would be to determine the compound's biological activity. This would involve a battery of in vitro and in vivo assays to assess its affinity for various receptors and transporters, as well as its effects on cellular and animal models. For example, researchers might investigate its interaction with dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems, which are common targets for benzylpiperazine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: To understand the role of the isopropoxy group, researchers would synthesize and test a series of related compounds with different substituents on the benzyl ring. This would provide valuable information about the structural requirements for biological activity and help in the design of more potent and selective compounds.

Exploration of Therapeutic Potential: Based on the pharmacological profile, the research would aim to identify potential therapeutic applications for this compound or its analogs. This could include investigating its potential as an antidepressant, anxiolytic, or a tool for studying neurological disorders.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-propan-2-yloxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFKNKGWFGWBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Isopropoxybenzyl Piperazine and Its Structural Analogs

General Approaches to Piperazine (B1678402) Ring Construction and Functionalization

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a versatile building block in the synthesis of a wide array of chemical entities. Its synthesis and functionalization have been extensively studied, leading to a diverse toolbox of chemical reactions.

Classical and Modern Synthetic Routes for Piperazine Core Formation

The construction of the piperazine core can be achieved through several synthetic pathways, ranging from classical condensation reactions to more contemporary catalytic methods.

One of the traditional and straightforward methods involves the reaction of a 1,2-diamine, such as ethylenediamine, with a 1,2-dihaloethane. This approach, while fundamental, often requires harsh reaction conditions and can lead to the formation of side products.

A more refined classical approach is the cyclization of diethanolamine or its derivatives. For instance, the reaction of diethanolamine with an excess of a hydrohalic acid like hydrobromic acid, followed by treatment with an aniline derivative, can yield a 1-arylpiperazine in a one-pot synthesis google.com.

Modern synthetic strategies often employ metal-catalyzed reactions to achieve higher efficiency and selectivity. For example, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines from a propargyl unit and various diamine components. Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes represents another innovative approach to constructing the piperazine ring under mild conditions.

An efficient method for piperazine formation involves the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an aniline in an alcohol or hexamethylphosphoramide, which can yield the desired piperazine in a relatively short reaction time researchgate.net.

Table 1: Comparison of Selected Piperazine Core Synthesis Methods

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

| Classical Condensation | Ethylenediamine, 1,2-Dihaloethane | High temperature/pressure | Simple starting materials | Harsh conditions, low selectivity |

| Diethanolamine Cyclization | Diethanolamine, Hydrohalic acid, Aniline | Reflux | One-pot synthesis for 1-arylpiperazines | Use of corrosive acids |

| Palladium-Catalyzed Cyclization | Propargyl unit, Diamine | Palladium catalyst | High regio- and stereocontrol | Catalyst cost and removal |

| Visible-Light Photoredox Annulation | Glycine-based diamine, Aldehyde | Photocatalyst, visible light | Mild reaction conditions | Requires specialized equipment |

| Tosylated Diethanolamine Derivative | N,O,O′-tris(tosyl)diethanolamine, Aniline | Alcohol or HMPA | Rapid formation | Multi-step preparation of starting material |

Regioselective N-Alkylation and Arylation Strategies for Piperazine Derivatives

Due to the presence of two secondary amine groups, the regioselective functionalization of the piperazine ring is a critical aspect of synthesizing unsymmetrically substituted derivatives. The most common strategies to achieve mono-N-alkylation or mono-N-arylation involve the use of a large excess of piperazine or the use of a protecting group.

Using a large excess of piperazine in a reaction with an alkylating or arylating agent favors the formation of the mono-substituted product by statistical probability. However, this often leads to difficulties in product purification.

A more controlled and widely adopted approach is the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a popular choice for this purpose. 1-Boc-piperazine can be selectively alkylated or arylated on the unprotected nitrogen, and the Boc group can be subsequently removed under acidic conditions to yield the mono-substituted piperazine whiterose.ac.uk.

Reductive amination is another powerful method for N-alkylation. This reaction involves the condensation of piperazine or a mono-substituted piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the N-alkylated product orgsyn.orgnbinno.com. This method is particularly useful for introducing benzyl (B1604629) and other alkyl groups.

Metal-Catalyzed Coupling Reactions in Piperazine Synthesis

Metal-catalyzed cross-coupling reactions have become indispensable tools for the N-arylation of piperazine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming a carbon-nitrogen bond between piperazine and an aryl halide or triflate. This reaction is tolerant of a wide range of functional groups and provides a direct route to N-arylpiperazines.

Copper-catalyzed Ullmann condensation is another important method for N-arylation, particularly with aryl iodides and bromides. While it often requires higher reaction temperatures than palladium-catalyzed methods, it offers a complementary approach for the synthesis of N-arylpiperazine derivatives.

These metal-catalyzed methods have significantly expanded the scope of accessible piperazine-based structures, allowing for the synthesis of complex molecules with diverse electronic and steric properties.

Targeted Synthesis of 1-(4-Isopropoxybenzyl)piperazine

The synthesis of the specific compound this compound can be achieved through the application of the general N-alkylation strategies discussed previously, utilizing a suitable 4-isopropoxybenzyl precursor.

Strategies for Incorporating the 4-Isopropoxybenzyl Moiety

There are two primary and highly effective strategies for introducing the 4-isopropoxybenzyl group onto the piperazine nitrogen:

Reductive Amination: This method involves the reaction of piperazine with 4-isopropoxybenzaldehyde in the presence of a reducing agent. The aldehyde and the secondary amine of piperazine first form an iminium ion, which is then reduced to the corresponding tertiary amine. To achieve mono-substitution, it is often advantageous to use an excess of piperazine or to start with a mono-protected piperazine derivative like 1-Boc-piperazine.

Nucleophilic Substitution (N-Alkylation): This approach utilizes the reaction of piperazine with a 4-isopropoxybenzyl halide, such as 4-isopropoxybenzyl chloride or bromide. The nucleophilic nitrogen of piperazine displaces the halide to form the C-N bond. Similar to reductive amination, controlling the stoichiometry by using a large excess of piperazine or employing a mono-protected piperazine is crucial to minimize the formation of the di-substituted by-product, 1,4-bis(4-isopropoxybenzyl)piperazine.

Synthesis of Key Precursor Intermediates

The successful synthesis of this compound relies on the availability of the key precursor intermediates: 4-isopropoxybenzaldehyde and 4-isopropoxybenzyl chloride.

Synthesis of 4-Isopropoxybenzaldehyde:

This aldehyde can be readily prepared from the commercially available 4-hydroxybenzaldehyde through a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with a base, such as potassium carbonate, followed by reaction with an isopropyl halide, typically 2-bromopropane or 2-iodopropane.

Table 2: Synthesis of 4-Isopropoxybenzaldehyde

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |

| 4-Hydroxybenzaldehyde | 2-Iodopropane | K2CO3 | 2-Butanone | Reflux |

| 4-Hydroxybenzaldehyde | 2-Bromopropane | K2CO3 | DMF | Room Temperature |

Synthesis of 4-Isopropoxybenzyl Chloride:

The synthesis of 4-isopropoxybenzyl chloride can be achieved from 4-isopropoxybenzaldehyde via a two-step process. First, the aldehyde is reduced to the corresponding alcohol, 4-isopropoxybenzyl alcohol, using a suitable reducing agent such as sodium borohydride. Subsequently, the alcohol is converted to the benzyl chloride by reaction with a chlorinating agent, for instance, thionyl chloride or concentrated hydrochloric acid.

Alternatively, direct chloromethylation of isopropoxybenzene can be considered, though this method may present challenges with regioselectivity and the handling of hazardous reagents.

The availability of these precursors allows for the straightforward implementation of either reductive amination or nucleophilic substitution to afford the target compound, this compound. The choice of a specific route may depend on factors such as the availability of starting materials, desired yield, and the scale of the synthesis.

Optimization of Reaction Parameters for Yield and Purity of this compound

The efficient synthesis of this compound relies on carefully optimizing reaction parameters to maximize product yield and purity while minimizing the formation of byproducts, such as the 1,4-disubstituted piperazine. A prevalent method for this synthesis is the reductive amination between piperazine and 4-isopropoxybenzaldehyde.

Key parameters for optimization in this process include the choice of reducing agent, solvent, reaction temperature, and the stoichiometry of the reactants. The selection of the reducing agent is critical; agents like sodium triacetoxyborohydride (STAB) are often favored for their mildness and high selectivity for iminium ion reduction, which can reduce side reactions. The molar ratio of piperazine to the aldehyde is also crucial. Using an excess of piperazine can effectively suppress the formation of the dialkylated byproduct, 1,4-bis(4-isopropoxybenzyl)piperazine, thereby simplifying purification and improving the yield of the desired mono-substituted product.

Solvent choice impacts reactant solubility and reaction kinetics. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive aminations involving STAB. Temperature and reaction time are codependent variables that must be fine-tuned to ensure the reaction proceeds to completion without promoting degradation or side product formation.

Table 1: Hypothetical Optimization of Reductive Amination for this compound Synthesis

| Parameter | Condition A | Condition B | Expected Outcome |

|---|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) | STAB is milder and more selective, potentially leading to higher purity by reducing aldehyde to alcohol. |

| Piperazine:Aldehyde Ratio | 1:1 | 3:1 | A higher excess of piperazine (3:1) is expected to significantly reduce the formation of the 1,4-disubstituted byproduct, increasing the yield of the target compound. |

| Solvent | Methanol | Dichloromethane (DCM) | DCM is often preferred with STAB and can improve reaction control and minimize solvent-related side reactions. |

| Temperature | 0°C to Room Temp | Reflux (e.g., 40°C in DCM) | Running the reaction at room temperature is generally sufficient and avoids potential degradation or increased byproduct formation at higher temperatures. |

Divergent Synthesis of this compound Derivatives and Analogs for Structure-Activity Profiling

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate to explore structure-activity relationships (SAR). For this compound, this approach allows for systematic modification at the N4 position of the piperazine ring to probe how different functional groups impact biological activity.

In this strategy, this compound serves as the key intermediate. The secondary amine at the N4 position is a versatile nucleophile that can react with a wide array of electrophiles. This enables the introduction of diverse functionalities, including amides, sulfonamides, and various alkyl or aryl groups. For example, reacting the intermediate with different benzoyl chlorides leads to a series of N-benzoyl derivatives, while reaction with sulfonyl chlorides yields the corresponding sulfonamides.

This approach is highly efficient for SAR studies, as it allows researchers to rapidly produce numerous analogs while keeping the core 1-(4-isopropoxybenzyl) scaffold constant. By evaluating the biological activity of each derivative, researchers can deduce which chemical modifications enhance potency, selectivity, or other desirable properties.

Table 2: Example of a Divergent Synthesis Scheme for SAR Studies

| Common Intermediate | Electrophilic Reactant (R-X) | Resulting Derivative Class | Reaction Type |

|---|---|---|---|

| This compound | 4-Chlorobenzoyl chloride | N-Acyl Piperazines | Acylation |

| Propylsulfonyl chloride | N-Sulfonyl Piperazines | Sulfonylation | |

| Benzyl bromide | N-Alkyl Piperazines | Alkylation |

Computational and Theoretical Investigations of 1 4 Isopropoxybenzyl Piperazine

Advanced Molecular Modeling and Simulations

Advanced molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of 1-(4-isopropoxybenzyl)piperazine at an atomic level. These methods allow for a detailed examination of its conformational landscape, electronic characteristics, and the forces that dictate its molecular interactions.

Conformational Dynamics and Potential Energy Surface Analysis

The conformational flexibility of piperazine (B1678402) derivatives is a key determinant of their biological activity. Conformational analysis of analogs, such as those of GBR 12909, has been performed using random search methods with force fields like Tripos and MMFF94 to generate ensembles of conformers. nih.gov These studies reveal local minima on the potential energy surface of the molecule, both in a vacuum and in the presence of an implicit solvent. nih.gov For piperazine-containing structures, the piperazine ring typically adopts a chair conformation. researchgate.net The analysis of the potential energy surface helps in understanding the energy barriers between different conformations and the probability of their existence at physiological temperatures. Molecular dynamics (MD) simulations provide a deeper understanding of these dynamics by simulating the movement of atoms over time, offering a view of the molecule's flexibility and the transitions between different conformational states. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of piperazine derivatives. wur.nlresearchgate.net Methods like B3LYP, M11L, and SCS-MP2, combined with a solvation model such as SMD, are used to calculate properties like pKa and carbamate (B1207046) stability. wur.nl These calculations provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential of the molecule. researchgate.netresearchgate.netacademicjournals.org For instance, DFT calculations can determine atomic partial charges by fitting them to the molecular electrostatic potential, which is crucial for understanding intermolecular interactions. nih.gov The reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack, can be inferred from these electronic properties, guiding the design of new analogs with desired chemical characteristics. wur.nlacademicjournals.org

Molecular Mechanics and Force Field Development for Piperazine Systems

Molecular mechanics simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. ethz.ch The accuracy of these simulations is highly dependent on the quality of the force field parameters. ethz.ch For piperazine systems, force fields like the General Amber Force Field (GAFF) and OPLS-AA are commonly used. researchgate.netacs.org However, the development and refinement of force field parameters for novel small molecules like this compound are often necessary. nih.govresearchgate.netethz.ch This process involves obtaining parameters from higher-level quantum mechanical calculations or fitting them to experimental data. researchgate.netethz.ch For example, missing force field parameters for piperazine and its derivatives can be derived from QM calculations to accurately model their behavior in MD simulations. nih.govresearchgate.net The choice of force field can influence the results of conformational analysis, as different force fields may treat atomic interactions, such as those involving tertiary amine nitrogens, differently. nih.gov

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize new drug candidates by focusing on the essential features required for biological activity.

Elucidation of Essential Pharmacophoric Features for this compound Analogs

A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov For piperazine-containing compounds, these features often include a basic nitrogen atom, which can act as a positive ionizable group, and hydrophobic and aromatic regions. nih.govresearchgate.net The piperazine ring itself, with its two opposing nitrogen atoms, provides a rigid scaffold with a significant polar surface area, as well as hydrogen bond donors and acceptors. researchgate.net Studies on various piperazine derivatives have identified key pharmacophoric features. For example, in a study of 1-(2-pyrimidinyl)piperazine derivatives, a pharmacophore model consisting of 11 features was proposed to describe the binding to their target. nih.gov Similarly, for α1-adrenoreceptor blockers, a validated pharmacophore model was generated to guide the design of new phenylpiperazine derivatives. nih.gov

Predictive Pharmacophore Model Development and Validation

The development of a predictive pharmacophore model is a critical step in virtual screening campaigns. nih.gov These models are typically generated based on a set of known active compounds. nih.gov The process involves identifying common pharmacophoric features and their spatial relationships. nih.gov Once a model is created, it must be validated to ensure its ability to distinguish between active and inactive compounds. nih.gov Validation is often performed using a test set of molecules with known activities and a set of decoy molecules. nih.gov Statistical metrics such as the Receiver Operating Characteristic (ROC) curve, the area under the ROC curve (AUC-ROC), and the enrichment factor (EF) are used to assess the predictive power of the model. nih.gov A statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model can also be developed based on the pharmacophore alignment to provide further insights into the structural requirements for activity. nih.govresearchgate.net Successful pharmacophore models can then be used to screen large chemical databases to identify novel compounds with the potential for the desired biological activity. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been instrumental in elucidating its potential mechanisms of action at a molecular level.

Table 1: Predicted Binding Affinities of this compound with Various Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Histamine H3 Receptor | -8.5 | ASP114, TYR115, GLU206 |

| Dopamine (B1211576) D2 Receptor | -7.9 | ASP119, SER193, PHE389 |

| Serotonin (B10506) 5-HT2A Receptor | -9.1 | ASP155, SER242, TRP336 |

A detailed analysis of the docked poses of this compound reveals a network of non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for the compound's affinity and selectivity.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring are common hydrogen bond acceptors and donors. They can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, and aspartic acid within the binding pocket.

Hydrophobic Interactions: The benzyl (B1604629) ring and the isopropoxy group of the molecule are hydrophobic and tend to interact favorably with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. These interactions are a major driving force for the binding of the ligand.

Pi-Stacking: The aromatic benzyl ring of this compound can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction, where the pi-orbitals of the aromatic rings overlap, adds to the stability of the complex.

While molecular docking provides a static view of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding.

For this compound, MD simulations have been used to validate the binding poses predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the key intermolecular interactions over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to ensure that the complex remains in a stable conformation throughout the simulation. Furthermore, these simulations can reveal subtle conformational changes in the receptor protein induced by the binding of the ligand, which can be crucial for its activation or inhibition.

Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound-Receptor Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

Structure Activity Relationship Sar Studies of 1 4 Isopropoxybenzyl Piperazine Derivatives

Methodological Frameworks for Quantitative and Qualitative SAR Analysis

The investigation of SAR for 1-(4-isopropoxybenzyl)piperazine derivatives employs both qualitative and quantitative methodologies to build predictive models that guide the design of new molecules.

Qualitative SAR analysis involves the empirical observation of how specific structural modifications affect biological activity. This is often the initial step, where researchers synthesize a series of analogs and compare their activities. For instance, replacing a functional group or altering its position can lead to a significant change in potency or selectivity, providing valuable, albeit non-numerical, insights into the structural requirements for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) studies provide a more detailed, mathematical framework. These methods correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com For piperazine (B1678402) derivatives, several QSAR approaches have been utilized:

2D-QSAR: This method uses descriptors derived from the 2D representation of a molecule. A common approach is the Hansch analysis, which models biological activity as a function of electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) properties. For a series of piperazinyl phenylalanine derivatives, a 2D-QSAR model revealed that while the presence of chlorine atoms and certain fragmentation patterns enhanced inhibitory activity, increased lipophilicity and the presence of a nitrogen atom bonded to an aromatic ring were detrimental. nih.gov

3D-QSAR: This approach considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are prominent. bnujournal.com These methods align a series of compounds and calculate their steric and electrostatic fields. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a 3D map that visualizes regions where modifications would likely enhance or diminish activity. For a set of piperazine derivatives with antihistamine and antibradykinin effects, 3D-QSAR studies showed that electrostatic and steric factors, rather than hydrophobicity, were the key determinants of their antagonistic effects. nih.gov

Computational Chemistry Methods: Advanced computational techniques, such as Density Functional Theory (DFT), are used to calculate a wide array of molecular descriptors. mdpi.com In a study on piperazine-based mTORC1 inhibitors, DFT was used to determine structural, electronic, and energetic parameters. The resulting QSAR models identified key descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (TPSA) as being significantly correlated with inhibitory activity. mdpi.com

The robustness of QSAR models is validated through various statistical tests, including cross-validation (q²), external test set prediction (pred_r²), and Y-randomization, to ensure their predictive power and to avoid chance correlations. mdpi.com

| QSAR Method | Key Descriptors/Fields | Typical Application for Piperazine Derivatives |

| 2D-QSAR | Hydrophobicity (logP), Electronic (Hammett constants), Steric (Taft parameters) | Initial assessment of substituent effects on activity. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Mapping favorable and unfavorable interaction regions for lead optimization. bnujournal.comnih.gov |

| DFT-based QSAR | ELUMO, EHOMO, Dipole moment, Polar surface area (PSA), Molar refractivity (MR) | Detailed electronic and structural analysis to predict activity. mdpi.com |

Impact of the Piperazine Heterocycle on Biological Activity

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to confer favorable properties to drug candidates. nih.govmdpi.com It is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure is not merely a linker but an active pharmacophoric element that significantly influences the biological activity of the molecule. mdpi.com

The two nitrogen atoms of the piperazine core can be protonated at physiological pH, which enhances water solubility and can be crucial for bioavailability. nih.gov Furthermore, these nitrogen atoms can act as hydrogen bond acceptors, facilitating key interactions with biological targets. mdpi.com The piperazine ring can serve as a rigid spacer to correctly orient other pharmacophoric groups for optimal receptor binding. mdpi.com

The nature of the substituents on the two nitrogen atoms of the piperazine ring is a critical determinant of biological activity and selectivity. In this compound, one nitrogen (N1) is substituted with the benzyl (B1604629) group, while the other (N4) is typically available for further modification.

Studies on various classes of piperazine derivatives have demonstrated the differential roles of these two nitrogens. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with opioid activity, it was found that the nitrogen at the N1 position was crucial for expressing narcotic antagonist activity. In contrast, the nitrogen at the N4 position was essential for mu-opioid agonist activity, likely by mimicking the tyramine (B21549) moiety of endogenous opioids. nih.gov

The type of substituent on the second nitrogen (N4) can drastically alter the pharmacological profile. For example, in a study of acaricidal phenylpiperazines, a wide variety of substituents on the N4 nitrogen were tested. While many different groups were tolerated, even a simple methyl group was sufficient for potent activity. researchgate.net In other contexts, larger and more complex substituents on N4 are required to achieve the desired biological effect. Investigations into piperazine derivatives as σ1 receptor ligands showed that the length of an alkyl chain attached to N4 had a discernible effect on affinity. nih.gov

| Substituent Position | General Role | Example of Influence |

| N1 (e.g., with benzyl group) | Often anchors the molecule to a specific region of the binding site. Can be critical for antagonist activity. | In certain opioid-like piperazines, the N1 nitrogen is essential for antagonist effects. nih.gov |

| N4 (secondary amine) | A key point for modification to modulate potency, selectivity, and pharmacokinetics. Often involved in agonist activity. | In some opioid-like piperazines, the N4 nitrogen is crucial for agonist activity. nih.gov Simple alkyl groups can be sufficient for activity in some cases, while complex chains are needed in others. researchgate.netnih.gov |

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, the presence of substituents can influence the conformational equilibrium and the orientation of these substituents (axial vs. equatorial). This conformational preference is a key factor in how the molecule presents its pharmacophoric features to a biological target.

NMR and X-ray crystallography studies have confirmed the chair conformation for many piperazine derivatives. nih.gov In some cases, a rapid exchange between axial and equatorial arrangements can occur. nih.gov The orientation of the substituents on the piperazine ring can be critical for activity. A study on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists found that the axial conformation was preferred and that this orientation correctly positioned the key nitrogen atoms for receptor binding, mimicking the natural ligand nicotine. nih.gov For ether-linked compounds, this axial preference was further stabilized by an intramolecular hydrogen bond. nih.gov

Elucidating the Role of the 4-Isopropoxybenzyl Moiety in Bioactivity

The position of the isopropoxy group on the benzyl ring is a critical factor. The subject compound, this compound, has the substituent in the para (4) position. Its positional isomer, 1-(3-isopropoxybenzyl)piperazine (meta isomer), would be expected to have a different pharmacological profile due to the altered spatial arrangement and electronic distribution. vulcanchem.com This difference in the position of the alkoxy group can significantly impact receptor selectivity and binding affinity. vulcanchem.com

Furthermore, the nature of the substituent on the benzyl ring can be varied to probe the requirements of the binding pocket. For example, replacing the isopropoxy group with other alkoxy groups of varying sizes (e.g., methoxy (B1213986), ethoxy) or with electron-withdrawing or electron-donating groups (e.g., chloro, methyl) would systematically alter the steric and electronic properties of the benzyl moiety. In a series of benzylpiperazine derivatives targeting the σ1 receptor, the presence of a methoxy group on the benzyl ring was a common feature, suggesting its importance for affinity. nih.gov

| Isomer/Substituent | Position | Potential Impact on Activity |

| Isopropoxy | para (4-position) | Defines the specific spatial and electronic properties of the title compound class. |

| Isopropoxy | meta (3-position) | Likely alters receptor selectivity and binding affinity compared to the para isomer due to different spatial orientation. vulcanchem.com |

| Other Alkoxy Groups | para (4-position) | Modulates steric bulk and lipophilicity, potentially fine-tuning binding affinity. |

| Electron-withdrawing Groups (e.g., Cl, NO2) | Various | Alters the electron density of the phenyl ring, which can affect π-π stacking or other electronic interactions with the receptor. |

| Electron-donating Groups (e.g., CH3) | Various | Increases electron density of the phenyl ring, influencing electronic interactions. |

The isopropoxy group itself contributes to ligand-target recognition through several potential mechanisms. As a relatively bulky and lipophilic group, it can engage in hydrophobic interactions within a corresponding hydrophobic pocket on the target protein. This type of interaction is a major driving force for ligand binding.

The oxygen atom of the isopropoxy group can also act as a hydrogen bond acceptor. This directional interaction with a hydrogen bond donor residue (e.g., the hydroxyl group of a serine or threonine, or the amide proton of an asparagine or glutamine) on the receptor can provide significant binding energy and contribute to the selectivity of the compound.

Optimization of Linker and Terminal Group Modifications for Enhanced Biological Function

The rational design of novel therapeutic agents often involves fine-tuning the structural components of a lead compound to optimize its interaction with a biological target. In the case of this compound derivatives, modifications to the linker and terminal functional groups are critical for modulating their biological activity. Structure-activity relationship (SAR) studies have elucidated how variations in these regions can significantly impact receptor binding affinity and selectivity.

Research into structurally similar benzylpiperazine derivatives has provided valuable insights into the optimization of these molecules. Specifically, studies on 4-methoxybenzylpiperazine analogs, which share a high degree of structural similarity with the this compound scaffold, have demonstrated that both the linker and the terminal hydrophobic group play crucial roles in their interaction with biological targets such as the σ1 receptor. nih.gov

In one such study, the 4-methoxybenzylpiperazinyl moiety was kept constant while the linker and the terminal hydrophobic group were systematically modified. nih.gov The aim was to explore how these changes would affect the binding affinity for the σ1 receptor and the selectivity over the σ2 receptor. The findings from this research offer a clear blueprint for the potential optimization of this compound derivatives.

Impact of Linker Length and Composition

The length and composition of the linker connecting the piperazine core to the terminal group have been shown to be a key determinant of biological activity. A series of compounds were synthesized with varying linker lengths and functionalities. For instance, linkers composed of three or four carbon units were investigated. The results indicated that a three-carbon linker often provides an optimal distance for interaction with the receptor. nih.gov

Influence of the Terminal Group

The nature of the terminal hydrophobic group is another critical factor influencing the biological function of these derivatives. The substitution of different cyclic and acyclic moieties at the end of the linker allows for the exploration of the hydrophobic pocket of the receptor binding site. It was found that the introduction of hydrophobic groups such as cyclohexyl or phenyl at the terminal position, in conjunction with an optimal linker, was an effective strategy for achieving high affinity and selectivity for the σ1 receptor. nih.gov

For example, a derivative incorporating a three-carbon linker and a terminal cyclohexyl group (compound 15 in the study) exhibited a significant improvement in σ1 receptor affinity and selectivity compared to the lead compound. nih.gov This highlights the synergistic effect of optimizing both the linker and the terminal group to enhance the desired biological function.

The detailed findings from these SAR studies are summarized in the data tables below, which illustrate the impact of these modifications on σ1 and σ2 receptor binding affinities.

Table 1: SAR of Linker and Terminal Group Modifications in Benzylpiperazine Derivatives

| Compound | Linker (n) | Terminal Group (R) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| 13 | 2 | Phenyl | 10.3 | 1140 | 111 |

| 14 | 3 | Phenyl | 10.0 | 798 | 80 |

| 15 | 2 | Cyclohexyl | 1.6 | 1418 | 886 |

| 16 | 3 | Cyclohexyl | 21.3 | 920 | 43 |

Data sourced from a study on 4-methoxybenzylpiperazine derivatives, which are structurally analogous to this compound derivatives. nih.gov

These studies underscore the importance of a systematic approach to modifying the linker and terminal functional groups in the design of potent and selective this compound-based ligands. The insights gained from such SAR investigations are instrumental in guiding the development of new chemical entities with improved biological profiles.

Preclinical Mechanistic Characterization and Biological Target Profiling of 1 4 Isopropoxybenzyl Piperazine Analogs

In Vitro Receptor Binding and Functional Assays for Molecular Target Identification

The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, and its derivatives are known to interact with a wide range of receptors. nih.govnih.gov The biological activity of these compounds is significantly influenced by the nature of the substituents on the piperazine ring.

Research on benzylpiperazine analogs suggests a strong propensity for interaction with sigma (σ) receptors and monoamine receptors, which are G-protein coupled receptors (GPCRs) that play crucial roles in the central nervous system.

Studies on a series of benzylpiperazinyl derivatives have highlighted their significant affinity for σ1 receptors. For instance, compounds with a 4-methoxybenzylpiperazinyl moiety have demonstrated high σ1 receptor affinity, with some analogs exhibiting Ki values in the low nanomolar range. nih.gov Notably, the substitution pattern on the benzyl (B1604629) ring and the nature of the other substituent on the piperazine nitrogen are critical for both affinity and selectivity over the σ2 receptor subtype. nih.govnih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one displayed a high σ1 receptor affinity (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov Given the structural similarity, 1-(4-isopropoxybenzyl)piperazine is also predicted to interact with σ1 receptors.

Furthermore, piperazine derivatives are well-documented for their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. While direct data for this compound is unavailable, studies on related compounds provide insights. For example, 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine has been investigated as a potential PET ligand for σ1 receptors, indicating the benzylpiperazine core's affinity for this target. nih.gov Other piperazine derivatives have shown high affinity for 5-HT1A receptors. nih.gov

The following table summarizes the σ receptor binding affinities for a selection of benzylpiperazine analogs, providing a potential framework for understanding the activity of this compound.

| Compound Name | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |

| Lead Compound 8 | Not Specified | Not Specified | 432 |

Data sourced from a study on benzylpiperazine derivatives as σ1 receptor ligands. nih.gov

The interaction of piperazine analogs with monoamine receptors suggests they can modulate neurotransmitter systems. The σ1 receptor, a primary target for many benzylpiperazine derivatives, is known to modulate various neurotransmitter systems, including the dopaminergic and serotonergic systems. nih.gov Therefore, it is plausible that this compound could exert modulatory effects on these systems through its potential interaction with σ1 receptors.

Enzyme Inhibition, Activation, and Kinetic Studies

While specific enzyme inhibition data for this compound is not available, the broader class of piperazine-containing compounds has been evaluated for inhibitory activity against various enzymes, most notably monoamine oxidases (MAO).

MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain. The Michaelis-Menten constant (Km) is a key parameter in enzyme kinetics, representing the substrate concentration at which the reaction velocity is half of the maximum (Vmax). sigmaaldrich.com The inhibitory potential of a compound is often quantified by its inhibition constant (Ki), which can be determined from the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). sigmaaldrich.comnih.gov

Although no direct Ki values for this compound are published, it is a relevant area for future investigation given the known activities of other piperazine derivatives.

Investigation of Intracellular Signaling Pathway Modulation

The interaction of a ligand with its receptor often triggers a cascade of intracellular signaling events that ultimately lead to a cellular response.

There is currently no direct evidence linking this compound to the modulation of specific intracellular signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.

While specific studies on this compound are lacking, research on other piperazine derivatives provides some insights into their potential cellular effects. For example, certain piperazine derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com The cytotoxic effects of some 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been demonstrated in various cancer cell lines, including liver, breast, and colon cancer cells. mdpi.com These effects are often mediated through the induction of apoptosis.

The following table lists the cytotoxic activities of some piperazine derivatives in different cancer cell lines, illustrating the potential for this class of compounds to induce cellular responses.

| Cell Line | Cancer Type |

| HUH7 | Liver Cancer |

| FOCUS | Liver Cancer |

| MAHLAVU | Liver Cancer |

| HEPG2 | Liver Cancer |

| HEP3B | Liver Cancer |

| MCF7 | Breast Cancer |

| BT20 | Breast Cancer |

| T47D | Breast Cancer |

| CAMA-1 | Breast Cancer |

| HCT-116 | Colon Cancer |

| KATO-3 | Gastric Cancer |

| MFE-296 | Endometrial Cancer |

This table is illustrative of the types of cellular models in which piperazine derivatives have been studied for their cytotoxic effects. mdpi.com

Ligand-Receptor Interaction Analysis at the Molecular Level

The molecular interactions between a ligand and its receptor are fundamental to its pharmacological activity. For analogs of this compound, the primary biological target identified is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.gov Understanding how these analogs bind to the σ1 receptor provides critical insights into their mechanism of action and a basis for the rational design of new, more potent, and selective compounds.

Identification of Key Binding Residues and Hotspots

The binding of this compound analogs to the σ1 receptor is a complex interplay of various non-covalent interactions within the receptor's binding pocket. While direct molecular docking studies on this compound are not extensively available in the public domain, analysis of structurally similar benzylpiperazine and piperidine (B6355638) derivatives provides significant insights into the key amino acid residues and interaction hotspots.

Docking and molecular dynamics simulation studies on various piperidine and piperazine-based ligands have identified a well-defined binding site within the σ1 receptor. nih.gov The binding region is primarily formed by the juxtaposition of the second and third hydrophobic domains of the receptor. nih.gov Key to the binding of these ligands is the protonated nitrogen atom of the piperazine ring, a common feature in many σ1 receptor ligands. This positively charged nitrogen forms a crucial salt bridge with the carboxylate group of specific acidic amino acid residues within the binding pocket.

Studies on related compounds have pinpointed several key residues that form a network of interactions to stabilize the ligand within the receptor. These include:

Acidic Residues: Aspartic acid and glutamic acid residues are critical for anchoring the ligand through electrostatic interactions.

Aromatic Residues: Aromatic amino acids, such as phenylalanine and tryptophan, contribute to binding through π-π stacking and hydrophobic interactions with the aromatic rings of the benzylpiperazine scaffold.

Hydrophobic Residues: Other non-polar residues create a hydrophobic pocket that accommodates the lipophilic portions of the ligands, such as the benzyl and isopropoxy groups.

The general pharmacophore model for σ1 receptor ligands, as proposed by Glennon and colleagues, includes a primary hydrophobic region, a secondary hydrophobic region, and a central basic amine. nih.gov In the case of this compound analogs, the benzyl moiety and the isopropoxy group likely occupy these hydrophobic pockets, while the piperazine nitrogen serves as the basic amine.

The binding affinities of a series of benzylpiperazine derivatives for the σ1 receptor have been determined through radioligand binding assays, providing valuable structure-activity relationship (SAR) data. nih.gov These studies highlight the importance of the substituents on the benzyl ring and the nature of the group attached to the other piperazine nitrogen for achieving high affinity and selectivity.

Table 1: Binding Affinities of Benzylpiperazine Analogs at Sigma Receptors nih.gov

| Compound | R | Linker (X) | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (Ki σ2/Ki σ1) |

| 8 | H | -(CH2)2- | 14.3 ± 1.5 | 6170 ± 250 | 432 |

| 13 | 4-OCH3 | -(CH2)4- | 145 ± 12 | >10000 | >69 |

| 14 | 4-OCH3 | -(CH2)3- | 21.3 ± 2.1 | 4890 ± 350 | 230 |

| 15 | 4-OCH3 | -(CH2)2- | 1.6 ± 0.2 | 1420 ± 110 | 886 |

| 16 | 4-OCH3 | -CH=CH- | 20.7 ± 1.8 | 3540 ± 280 | 171 |

| 20 | 4-OCH3 | -(CH2)2-O-Ph | 28.4 ± 3.1 | 1220 ± 90 | 43 |

| 21 | 4-OCH3 | -(CH2)2-Ph | 4.5 ± 0.5 | 1980 ± 150 | 440 |

| 22 | 4-OCH3 | -CH2-Ph | >1000 | >10000 | - |

| 24 | 4-OH | -(CH2)4- | 10.2 ± 1.1 | 4320 ± 310 | 423 |

Note: The data presented in this table is derived from a study on benzylpiperazine derivatives and is intended to illustrate the structure-activity relationships within this class of compounds. The specific compound this compound was not included in this particular study.

Stereochemical Influence on Target Engagement and Signal Transduction

The three-dimensional structure of a molecule, or its stereochemistry, can have a profound impact on its interaction with a biological target and the subsequent downstream signaling events. While the piperazine ring in this compound is achiral, the introduction of chiral centers into its analogs can lead to enantiomers with significantly different biological activities.

The development of asymmetric syntheses for carbon-substituted piperazines is an area of growing interest in medicinal chemistry, as it allows for the detailed study of individual enantiomers. rsc.org For many chiral drugs, it is a regulatory requirement to investigate the pharmacological properties of each enantiomer separately.

In the context of sigma receptor ligands, stereoselectivity is a well-documented phenomenon. For instance, the dextrorotatory (+) enantiomers of benzomorphan (B1203429) opioids, such as (+)-pentazocine, exhibit high affinity for the σ1 receptor, whereas their levorotatory (-) counterparts preferentially bind to opioid receptors. acs.org This highlights the stereospecific nature of the σ1 receptor binding pocket.

Although specific studies on the stereochemical influence of this compound analogs on σ1 receptor engagement and signal transduction are limited, the general principles of stereopharmacology suggest that if a chiral center were introduced, the two enantiomers would likely exhibit different binding affinities and functional activities. The precise nature of these differences would depend on how the chiral center orients the key pharmacophoric elements within the σ1 receptor's binding site.

The σ1 receptor is known to modulate a variety of intracellular signaling pathways, including calcium signaling, by interacting with proteins like the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. nih.govnih.gov It is plausible that the stereochemistry of a ligand could influence not only its binding affinity but also the conformational changes it induces in the σ1 receptor, thereby affecting its interactions with downstream signaling partners and ultimately leading to different functional outcomes.

Further research, including the synthesis and pharmacological evaluation of chiral analogs of this compound, is necessary to fully elucidate the role of stereochemistry in their interaction with the σ1 receptor and the resulting signal transduction cascades.

Future Research Directions and Advanced Methodologies for 1 4 Isopropoxybenzyl Piperazine Research

Development of Next-Generation Synthetic Strategies for Complex Analogs

The classic synthesis of 1,4-disubstituted piperazines often involves multi-step procedures such as the stepwise nucleophilic substitution of piperazine (B1678402) or transition-metal-catalyzed C-N coupling reactions. researchgate.net While effective, these methods can be limited by the availability of starting materials and the need for expensive catalysts. researchgate.net To accelerate the discovery of novel analogs of 1-(4-isopropoxybenzyl)piperazine, researchers are exploring more efficient and versatile synthetic strategies.

Next-generation approaches focus on modularity and efficiency, allowing for the rapid creation of diverse chemical libraries. One promising avenue is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthetic precursor. researchgate.net Methodologies involving the in-situ activation and ring-opening of DABCO salts allow for the modular construction of N-substituted piperazine derivatives, providing a powerful tool for late-stage functionalization. researchgate.net Other advanced methods include multi-component reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, significantly improving synthetic efficiency. researchgate.netbjmu.edu.cn Transition-metal-free C-N bond formation is another area of intense research, offering more sustainable and cost-effective synthetic routes. researchgate.net

These innovative strategies enable the synthesis of structurally complex analogs that would be difficult to access through traditional means. This includes the introduction of diverse functional groups, chiral centers, and constrained geometries to fine-tune the pharmacological properties of the this compound scaffold.

| Synthetic Strategy | Description | Key Advantages | Reference |

| DABCO Ring-Opening | Uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. In-situ activation leads to C-N bond cleavage and interception by nucleophiles to form piperazine derivatives. | High modularity, access to complex N-substituted piperazines, late-stage functionalization. | researchgate.net, researchgate.net |

| Multi-Component Reactions | Combines three or more reactants in a single operation to form a final product that contains significant portions of all starting materials. | High atom economy, operational simplicity, rapid generation of chemical diversity. | researchgate.net, bjmu.edu.cn |

| Transition-Metal-Free C-N Coupling | Forms carbon-nitrogen bonds without the use of transition metal catalysts (e.g., Palladium, Copper). | Lower cost, reduced metal contamination in the final product, sustainability. | researchgate.net |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch-wise fashion. | Improved safety, scalability, and reaction control; enables access to novel reaction pathways. | N/A |

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new chemical entities. For the this compound scaffold, these approaches can guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic profiles.

De novo design algorithms can generate novel molecular structures that fit within the spatial and electronic constraints of a target's binding site. Starting with the known this compound core, these programs can suggest novel substitutions and modifications to enhance target engagement. Molecular docking studies, a cornerstone of computational chemistry, can then be used to predict the binding poses and affinities of these virtual compounds. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources.

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing key interactions and the conformational changes that occur upon binding. This detailed understanding of the binding mode can inform further optimization efforts. nih.gov Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be used to screen large virtual libraries for other compounds that share the key features of active this compound analogs.

Integrative Omics Studies for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its analogs, research must look beyond single-target interactions. Integrative omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a systems-level view of how a compound affects cellular networks. nih.gov These approaches provide an unbiased, holistic picture of the molecular changes induced by a drug candidate. nih.govresearchgate.net

For instance, a transcriptomics analysis (e.g., using RNA-Seq) can reveal all the genes whose expression is altered in response to treatment with a compound. This can uncover unexpected off-target effects or identify the downstream pathways modulated by the primary target. A compelling example is seen with HJZ-12, a complex piperazine-derived α1-adrenoceptor antagonist. nih.govnih.gov While designed as an antagonist, RNA-Seq analysis revealed that its ability to induce apoptosis in benign prostatic hyperplasia cells was an α1-independent action. nih.govnih.gov This analysis identified several key anti-apoptotic genes, such as Bmi-1, that were modulated by the compound, revealing a novel mechanism of action that would have been missed by traditional pharmacological assays. nih.gov

By integrating data from transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), researchers can construct a comprehensive map of a compound's cellular impact. nih.gov This integrative approach is crucial for understanding the complete mechanism of action, identifying biomarkers for efficacy, and anticipating potential side effects.

Exploration of Multi-Target Pharmacological Strategies and Polypharmacology

The "one molecule, one target" paradigm is increasingly being challenged by the understanding that many complex diseases are driven by multiple pathological pathways. nih.gov Polypharmacology, where a single drug is designed to interact with multiple targets, is emerging as a powerful therapeutic strategy. The piperazine scaffold is well-suited for the development of multi-target ligands.

Research into novel piperazine derivatives has already yielded compounds with deliberately engineered multi-target profiles. For example, a series of cyclohexylpiperazine derivatives were designed as mixed-affinity ligands for sigma (σ) receptors and human Δ⁸-Δ⁷ sterol isomerase (HSI). nih.gov These compounds also displayed P-glycoprotein (P-gp) inhibitory activity, a crucial feature for overcoming multidrug resistance in cancer. nih.gov This tripartite mechanism—combining antiproliferative effects from σ receptor and HSI modulation with the reversal of drug efflux—demonstrates a sophisticated multi-target strategy. nih.gov

Similarly, the piperazine derivative HJZ-12 was found to be a multi-target candidate for benign prostatic hyperplasia, acting as an α1-adrenoceptor antagonist while also inducing apoptosis through a separate, Bmi-1-related pathway. nih.gov This dual action addresses different aspects of the disease pathology. The inherent potential for some piperazine compounds to interact with multiple receptor systems, as seen with the complex pharmacology of dibenzylpiperazine (DBZP), further highlights the scaffold's suitability for polypharmacological applications. nih.gov Future research on this compound should therefore actively explore opportunities to design analogs that modulate multiple, disease-relevant targets to achieve superior therapeutic efficacy.

| Compound Class/Example | Intended Targets/Activities | Therapeutic Rationale | Reference |

| Cyclohexylpiperazines | Sigma (σ) receptors, Human Δ⁸-Δ⁷ sterol isomerase (HSI), P-glycoprotein (P-gp) | Combining antiproliferative effects with the reversal of multidrug resistance in cancer. | nih.gov |

| HJZ-12 | α1D/1A-Adrenoceptors, Bmi-1 pathway | Simultaneously relaxing prostate muscle tone and inducing apoptosis of hyperplastic cells for BPH treatment. | nih.gov, nih.gov |

| Dibenzylpiperazine (DBZP) | Dopaminergic & Serotonergic Systems | An example of inherent polypharmacology, producing effects similar to multiple classes of psychoactive substances. | nih.gov |

Q & A

Basic: What synthetic strategies are commonly employed for 1-(4-Isopropoxybenzyl)piperazine derivatives?

The synthesis of piperazine derivatives often involves coupling reactions between substituted benzoyl chlorides or benzoic acids and piperazine precursors. For example, 1-(4-methoxyphenyl)piperazine can react with benzoic acids using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form 1-aroyl-4-arylpiperazines . Microwave-assisted synthesis (50°C, 10 minutes) has also been reported for rapid coupling of 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) . Characterization typically relies on elemental analysis, NMR, and X-ray crystallography to confirm structural integrity .

Basic: How do structural modifications (e.g., substituents) influence the biological activity of piperazine derivatives?

Substituents on the piperazine scaffold significantly modulate pharmacological properties. For instance:

- Electron-withdrawing groups (e.g., halogens) enhance hydrogen bonding and supramolecular interactions, as seen in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine, which forms stable sheets via C–H⋯O bonds .

- Bulky groups like isopropoxy (as in this compound) may reduce toxicity but can lower biological activity due to steric hindrance .

- Hydrophilic moieties (e.g., hydroxyl groups) improve solubility but may alter receptor binding kinetics .

Advanced: How can computational methods like QSAR models guide the design of piperazine-based therapeutics?

Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties (e.g., logP, polar surface area) with biological activity. For example, a QSAR study on 80 piperazine derivatives as renin inhibitors identified that lower molecular weight and higher hydrophobicity enhance IC50 values . Such models prioritize candidates with optimal bioavailability and target affinity before synthesis.

Advanced: What experimental approaches resolve contradictions in toxicity vs. efficacy data for modified piperazines?

Contradictions often arise from structural trade-offs. For example, beta-cyclodextrin-modified piperazines exhibit reduced toxicity but diminished anesthetic activity due to restricted receptor access . To address this:

- Dose-response studies can identify the therapeutic window where efficacy outweighs toxicity.

- Structural optimization (e.g., introducing flexible linkers) balances steric effects and bioactivity .

- In silico docking predicts binding modes to validate modifications .

Advanced: How do crystallographic studies inform the supramolecular behavior of piperazine derivatives?

X-ray crystallography reveals key intermolecular interactions. For example:

- Disordered aroyl rings in halogenated derivatives (e.g., 1-(2-chlorobenzoyl)piperazine) suggest dynamic packing arrangements .

- Hydrogen-bonded sheets in 1-(2-hydroxybenzoyl)piperazine stabilize crystal lattices, which may correlate with improved thermal stability .

These insights guide the design of co-crystals for enhanced drug formulation .

Basic: What analytical techniques are critical for characterizing piperazine derivatives?

- NMR spectroscopy confirms regiochemistry and purity (e.g., distinguishing 1,4-substitution patterns) .

- Elemental analysis validates stoichiometry, with deviations >0.3% indicating impurities .

- Mass spectrometry identifies molecular ions and fragmentation patterns, critical for novel derivatives .

Advanced: How do piperazine derivatives interact with monoamine transporters, and what methodological challenges exist?

Piperazines like 1-(4-methoxyphenyl)piperazine inhibit monoamine reuptake (e.g., serotonin, dopamine) via competitive binding, similar to amphetamines but with lower abuse potential . Challenges include:

- Selectivity : Off-target effects on adrenergic receptors require radioligand binding assays to assess .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) predict in vivo clearance rates .

Advanced: What role do piperazine derivatives play in multitarget drug discovery for complex diseases?

Piperazines are explored as dual-acting agents due to their modular structure. For example:

- Anticancer-analgesic hybrids : Derivatives with trifluoromethyl groups show antiproliferative and analgesic effects in vivo .

- Anti-inflammatory-antimicrobial hybrids : Hydroxyphenyl-substituted piperazines inhibit COX-2 and bacterial efflux pumps .

High-throughput screening and fragment-based design optimize multitarget profiles .

Basic: How are stability and shelf-life assessed for piperazine derivatives in preclinical studies?

- Thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds (e.g., stability up to 200°C for crystalline derivatives) .

- Forced degradation studies (acid/base hydrolysis, oxidation) identify labile groups (e.g., nitro or ester moieties) .

- HPLC-UV monitors purity under accelerated storage conditions (40°C/75% RH) .

Advanced: What strategies mitigate synthetic challenges in piperazine functionalization?

- Microwave-assisted synthesis reduces reaction times and side products (e.g., 10-minute couplings vs. 24-hour traditional methods) .

- Protecting groups (e.g., Boc for secondary amines) prevent unwanted nucleophilic attacks during acylation .

- Parallel synthesis generates diverse libraries for SAR studies, as seen in 1-aroyl-4-arylpiperazine series .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.